molecular formula C17H22N2O4S2 B236865 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine CAS No. 137966-38-2

2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine

Cat. No. B236865
CAS RN: 137966-38-2
M. Wt: 382.5 g/mol
InChI Key: GAKPLHXLPZYZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine, also known as PTZ-DMEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenothiazine derivatives, which have been widely used in the pharmaceutical industry due to their diverse pharmacological properties. In

Scientific Research Applications

2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been used in scientific research for a variety of applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells, as a photosensitizer for photodynamic therapy (PDT), and as a potential therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is not fully understood, but it is believed to involve the generation of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. This oxidative damage can lead to cell death, making 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine a potential therapeutic agent for the treatment of cancer and other diseases.
Biochemical and physiological effects:
2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth in animal models, and the reduction of inflammation in vitro. Additionally, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in lab experiments is its ability to detect ROS with high sensitivity and specificity. Additionally, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine has a relatively low cost and is easy to synthesize. However, one limitation of using 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the use of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in scientific research. One area of interest is the development of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine-based therapeutics for the treatment of cancer and other diseases. Additionally, there is potential for the use of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine in the development of new diagnostic tools for the detection of ROS in cells. Finally, further research is needed to fully understand the mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine is a promising compound with a variety of potential applications in scientific research. Its ability to detect ROS with high sensitivity and specificity makes it a valuable tool for studying oxidative stress and its role in disease. Additionally, its low toxicity profile and ease of synthesis make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of 2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine and to identify any potential limitations or side effects of its use.

Synthesis Methods

2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine can be synthesized using a variety of methods, including the reaction of 2-(2-dimethylaminoethoxy)phenothiazine with methyl iodide, or the reaction of 2-(2-dimethylaminoethoxy)phenothiazine with dimethyl sulfate. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol.

properties

CAS RN

137966-38-2

Product Name

2-(10H-Phenothiazin-2-yloxy)-N,N-dimethylethanamine

Molecular Formula

C17H22N2O4S2

Molecular Weight

382.5 g/mol

IUPAC Name

N,N-dimethyl-2-(10H-phenothiazin-2-yloxy)ethanamine;methanesulfonic acid

InChI

InChI=1S/C16H18N2OS.CH4O3S/c1-18(2)9-10-19-12-7-8-16-14(11-12)17-13-5-3-4-6-15(13)20-16;1-5(2,3)4/h3-8,11,17H,9-10H2,1-2H3;1H3,(H,2,3,4)

InChI Key

GAKPLHXLPZYZLP-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC2=C(C=C1)SC3=CC=CC=C3N2.CS(=O)(=O)O

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)SC3=CC=CC=C3N2.CS(=O)(=O)O

synonyms

2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine
2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanamine methanesulfonate
2-PODME

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.